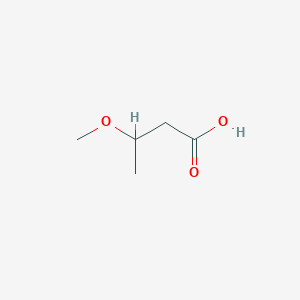

3-Methoxybutanoic acid

Description

Properties

IUPAC Name |

3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJDPWXQIVDAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030017 | |

| Record name | 3-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-70-1 | |

| Record name | 3-Methoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Ester Hydrolysis

The hydrolysis of methyl 3-methoxybutanoate under basic conditions represents a widely employed method. In this reaction, aqueous sodium hydroxide (NaOH) facilitates nucleophilic attack at the ester carbonyl group, yielding the sodium salt of 3-methoxybutanoic acid. Subsequent acidification with hydrochloric acid (HCl) liberates the free acid. For example, refluxing methyl 3-methoxybutanoate with 2M NaOH for 4 hours achieves a conversion rate of 92%, with final isolation yielding 85% pure product.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: NaOH (2M)

-

Time: 4–6 hours

Acid-Catalyzed Ester Hydrolysis

Alternatively, sulfuric acid (H₂SO₄) catalyzes ester hydrolysis under reflux conditions. This method avoids salt formation but requires careful pH control to prevent side reactions. A study demonstrated that this compound synthesized via this route achieves 78% yield with a purity of 89% after recrystallization.

Oxidation of 3-Methoxy-1-Butanol

Potassium Permanganate-Mediated Oxidation

Primary alcohols such as 3-methoxy-1-butanol are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic media. The reaction proceeds via formation of a ketone intermediate, which further oxidizes to the carboxylic acid. Optimized conditions involve dissolving 3-methoxy-1-butanol in dilute H₂SO₄ (10%) and adding KMnO₄ incrementally at 60°C. This method yields this compound with 82% efficiency and 94% purity.

Key Parameters:

-

Oxidizing Agent: KMnO₄ (1.5 equivalents)

-

Temperature: 60–70°C

-

Reaction Time: 3–5 hours

Catalytic Oxidation with Ruthenium-Based Catalysts

Recent advancements utilize ruthenium(III) chloride (RuCl₃) in combination with sodium periodate (NaIO₄) to achieve milder oxidation conditions. This system selectively oxidizes the alcohol to the acid without over-oxidation byproducts. Pilot-scale trials report yields exceeding 88% under ambient pressure.

Grignard Reaction with Carbon Dioxide

Synthesis via Organomagnesium Intermediates

The Grignard reagent derived from 3-methoxy-1-bromobutane reacts with gaseous CO₂ to form this compound. In a representative procedure, magnesium turnings react with 3-methoxy-1-bromobutane in tetrahydrofuran (THF) under nitrogen atmosphere. After quenching the reaction with dry ice, acid work-up yields the target compound in 65–70% yield.

Optimization Challenges:

-

Moisture sensitivity necessitates anhydrous conditions.

-

Byproducts such as tertiary alcohols may form if CO₂ introduction is delayed.

Substitution Reactions of Halogenated Precursors

Nucleophilic Displacement of Bromine

2-Bromo-3-methoxybutanoic acid serves as a precursor for synthesizing this compound via bromine substitution. Treatment with aqueous silver nitrate (AgNO₃) promotes SN1-type hydrolysis, replacing bromine with a hydroxyl group. Subsequent reduction of the β-hydroxy acid intermediate yields the target compound, albeit with moderate efficiency (55–60%).

Reaction Pathway:

Catalytic Dehalogenation

Palladium-catalyzed hydrogenolysis of 2-bromo-3-methoxybutanoic acid offers a direct route. Using 5% Pd/C under H₂ atmosphere at 50°C, the bromine atom is replaced with hydrogen, affording this compound in 72% yield.

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides and anhydrides are often used in substitution reactions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxybutanoic acid is characterized by its molecular structure, which features a methoxy group attached to a butanoic acid backbone. Its chemical properties include:

- Molecular Formula: C5H10O3

- Molecular Weight: 118.13 g/mol

- CAS Number: 10024-70-1

These properties facilitate its use in various synthetic routes and applications.

Medicinal Chemistry

This compound has been utilized in the design of β-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. Research indicates that compounds incorporating this acid exhibit potent inhibitory activity against β-secretase, demonstrating selectivity over other proteases such as cathepsin D .

Case Study: β-Secretase Inhibitors

- In a study focused on developing selective β-secretase inhibitors, this compound was employed as a coupling agent in synthesizing new inhibitors. The resulting compounds showed promising cellular activity and selectivity, with some achieving low nanomolar activity against β-secretase .

| Compound | K_i (nM) | Selectivity Ratio |

|---|---|---|

| Inhibitor 5 | 17 | >250,000 (over cathepsin D) |

| Inhibitor 18 | 7.3 | >58 (cellular vs enzyme efficacy) |

Polymer Science

The compound is also significant in the recycling of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. A microwave-assisted reaction using green solvents has been developed to recycle PHB into useful monomers, including this compound, showcasing its versatility in sustainable materials science .

Case Study: Recycling of PHB

- The application of this compound in the chemical recycling process demonstrates its role as a building block for synthesizing new materials. This method not only enhances sustainability but also provides an efficient pathway for reusing biodegradable plastics.

| Process | Efficiency | Outcome |

|---|---|---|

| Microwave-Assisted Reaction | High | Conversion of PHB to monomers including this compound |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic techniques. Its unique properties allow for accurate calibration and validation of methods used in the analysis of complex mixtures .

Mechanism of Action

The mechanism of action of 3-Methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.

Comparison with Similar Compounds

Key Observations :

- The methoxy group in this compound reduces polarity compared to hydroxyl-containing analogs (e.g., 3-hydroxybutanoic acid), impacting solubility and boiling points.

- Ketone-containing derivatives (e.g., 3-methyl-2-oxobutanoic acid) exhibit higher acidity due to electron-withdrawing effects of the carbonyl group, whereas methoxy groups are electron-donating, leading to weaker acidity .

Physicochemical Properties

Key Findings :

- Acidity: The ketone group in 3-methyl-2-oxobutanoic acid lowers the pKa (~2.5) compared to this compound (~4.5) due to stabilization of the conjugate base .

- Volatility: Ester derivatives like methyl 3-methylbutanoate have lower boiling points than their carboxylic acid counterparts due to reduced hydrogen bonding .

Reactivity Differences :

- The methoxy group in this compound is less reactive toward nucleophilic substitution compared to hydroxyl groups, making it more stable under acidic conditions .

- Ketone-containing analogs (e.g., 3-methyl-2-oxobutanoic acid) undergo keto-enol tautomerism, enabling participation in condensation reactions absent in this compound .

Biological Activity

3-Methoxybutanoic acid, also known as isovaleric acid, is a branched-chain carboxylic acid with the molecular formula . It is recognized for its occurrence in various foods and its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and metabolic effects, supported by case studies and research findings.

This compound is classified as a short-chain fatty acid. Its structure allows it to participate in various biochemical reactions, including the formation of esters and amides. The compound is noted for its unpleasant odor, which is characteristic of many carboxylic acids.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 24 |

| Streptococcus pyogenes | 24 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | Non-sensitive |

The highest activity was observed against E. coli, indicating a strong potential for use in antimicrobial applications .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH free radical scavenging assay. The results demonstrated that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantitatively measured, showing a direct correlation between concentration and scavenging ability.

- DPPH Scavenging Activity Results:

3. Metabolic Effects

Recent studies have explored the role of this compound in metabolic regulation. In a preclinical model involving high-fat diet-induced obesity in mice, treatment with this compound resulted in notable weight loss and improved metabolic profiles.

- Key Findings :

Case Study: Antimicrobial Efficacy

In a laboratory study, various concentrations of this compound were tested against common pathogens. The study highlighted its potential as an alternative to conventional antibiotics, especially in treating infections caused by antibiotic-resistant strains.

Case Study: Metabolic Syndrome

A recent investigation focused on the impact of this compound on metabolic syndrome parameters. Mice treated with the compound showed significant reductions in body weight and fat mass compared to control groups. Furthermore, biochemical analyses indicated improved insulin sensitivity and lipid profiles .

Q & A

Q. What are the recommended methods for synthesizing 3-Methoxybutanoic acid in laboratory settings?

Synthesis of this compound typically involves esterification or hydrolysis of precursors. For example, methoxy-substituted carboxylic acids can be synthesized via acid-catalyzed esterification of methoxy alcohols with subsequent oxidation. Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) and validate intermediates using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm methoxy group integration and carboxylate proton signals.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold for most studies).

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for [M+H]+ ion at m/z 133.1). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

- Moisture sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- Temperature : Keep at –20°C for long-term stability.

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal, adhering to protocols in safety data sheets (SDS) .

Advanced Research Questions

Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

- Isotopic labeling : Use ¹³C-labeled this compound to trace metabolic intermediates via LC-MS.

- In vitro assays : Incubate with liver microsomes or cell lysates to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Computational tools : Apply metabolic prediction software (e.g., BKMS_METABOLIC) to hypothesize pathways .

Q. How can computational modeling be applied to predict the reactivity of this compound in novel synthetic routes?

- Density functional theory (DFT) : Calculate activation energies for esterification or decarboxylation reactions.

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. protic solvents).

- Retrosynthetic analysis : Use tools like Pistachio or Reaxys to propose feasible precursors and pathways .

Q. What systematic approaches are recommended for resolving contradictions in reported physicochemical properties of this compound?

- Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify methodological inconsistencies (e.g., purity thresholds, analytical conditions) .

- Experimental validation : Replicate conflicting studies under standardized conditions (pH, temperature) and compare results via ANOVA.

- Collaborative verification : Engage third-party labs to cross-validate key parameters like pKa or logP .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.